molecular formula C6H9ClO3 B13633442 2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one

2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one

Cat. No.: B13633442
M. Wt: 164.59 g/mol
InChI Key: DJDLOPZLXURYHF-UHFFFAOYSA-N
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Description

2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one is a versatile chemical intermediate designed for pharmaceutical research and development. This compound features a 1,4-dioxane ring, a scaffold recognized in medicinal chemistry for its presence in compounds with high biological activity . The reactive α-chloroketone group is a valuable handle for further synthetic modification, allowing researchers to create more complex molecules for screening and testing. The 1,4-dioxane moiety is a key structural component in various pharmacologically active agents. For instance, 1,4-dioxane-containing structures have been investigated as potent antagonists for α1-adrenoreceptors (α1-ARs), which are relevant targets for treating conditions like benign prostatic hyperplasia (BPH) . Furthermore, related benzo-1,4-dioxane derivatives have been developed as highly potent and selective ligands for α2C-adrenoreceptors (α2C-ARs) for use in brain imaging studies via Positron Emission Tomography (PET), highlighting the utility of this scaffold in neuroscience and diagnostic agent development . The structural features of this compound make it a valuable building block for constructing novel small-molecule inhibitors and probes. As a key intermediate, it can be used in the synthesis of compounds for structure-activity relationship (SAR) studies, helping to elucidate the interaction between ligands and their biological targets, such as G-protein-coupled receptors (GPCRs) . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H9ClO3

Molecular Weight

164.59 g/mol

IUPAC Name

2-chloro-1-(1,4-dioxan-2-yl)ethanone

InChI

InChI=1S/C6H9ClO3/c7-3-5(8)6-4-9-1-2-10-6/h6H,1-4H2

InChI Key

DJDLOPZLXURYHF-UHFFFAOYSA-N

Canonical SMILES

C1COC(CO1)C(=O)CCl

Origin of Product

United States

Preparation Methods

Halogenation of 1,4-Dioxane Derivatives

One of the primary approaches to synthesize this compound involves the halogenation of the corresponding 1,4-dioxane-substituted ethanone or its precursors. This method typically uses reagents such as iron(III) chloride in the presence of silica gel and dichloromethane as solvent to facilitate α-chlorination.

Example from α-Halomethyl Ketone Synthesis:

  • A procedure described for α-halomethyl ketones involves charging a reaction flask with iron(III) chloride (FeCl3, 0.25 mmol), silica gel (100 mg), and dichloromethane (2 mL).
  • A dichloromethane solution of the α-diazo-ketone precursor (0.50 mmol) is slowly injected.
  • The mixture is stirred at room temperature for 10 minutes.
  • The product is isolated by concentration under vacuum and purified by column chromatography using petroleum ether/ethyl acetate (10:1) as eluent.
  • This method yields α-chloroketones with yields around 73% in related compounds.

This general approach can be adapted to the 1,4-dioxane-substituted ethanone to obtain this compound.

Functionalization via Epoxide Ring Opening and Subsequent Chlorination

Another synthetic route involves the preparation of 1,4-dioxane intermediates via epoxide ring-opening reactions, followed by chlorination at the α-position.

Key Steps:

  • Starting from (R)- or (S)-3-(2-chloroethoxy)-1,2-epoxypropane, the epoxide ring is opened under basic conditions (e.g., NaOH in water at elevated temperatures).
  • The reaction mixture is extracted and purified to yield (R)- or (S)-2-hydroxymethyl-1,4-dioxane derivatives.
  • These intermediates can then be converted to α-chloroketones by appropriate oxidation and halogenation steps.

The yields for these steps are moderate (around 36%), with purification typically done by column chromatography. Spectroscopic data such as IR, NMR, and mass spectrometry confirm the structure of intermediates and final products.

Synthesis via Nucleophilic Substitution on Halomethyl Dioxane Intermediates

A related approach involves the preparation of 2-iodomethyl-1,4-dioxane intermediates, which upon nucleophilic substitution with lithiated anions (e.g., derived from 1,3-dithiane) yield key intermediates that can be hydrolyzed to aldehydes and further functionalized to the target compound.

  • The 2-iodomethyl-1,4-dioxane is prepared using imidazole, triphenylphosphine, and iodine in a toluene/THF solvent system at room temperature with yields up to 84%.
  • Subsequent displacement of iodide by nucleophiles and hydrolysis steps lead to aldehyde intermediates, which can be converted to the α-chloroketone.

This method offers stereochemical control and access to chiral intermediates valuable for further derivatization.

Comparative Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Notes Source
α-Chlorination of α-diazo-ketone with FeCl3 FeCl3, silica gel, DCM, room temperature, 10 min ~73 Fast reaction, mild conditions, column chromatography purification
Epoxide ring opening and oxidation (R)-3-(2-chloroethoxy)-1,2-epoxypropane, NaOH, 90°C ~36 Multi-step, moderate yield, stereoselective
Nucleophilic substitution on 2-iodomethyl dioxane Imidazole, triphenylphosphine, iodine, toluene/THF ~84 High yield for intermediate, allows stereocontrol

Analysis and Research Perspectives

  • The halogenation method using iron(III) chloride is efficient and straightforward, suitable for rapid synthesis of α-chloroketones including this compound, with good yields and mild reaction conditions.
  • The epoxide ring-opening route provides access to chiral intermediates but involves longer sequences and moderate yields, making it more suitable when stereochemistry is crucial.
  • The nucleophilic substitution on halomethyl dioxane intermediates offers high yields and control over stereochemistry, valuable for complex molecule synthesis and medicinal chemistry applications.
  • These methods complement each other, with choice depending on the desired scale, stereochemical requirements, and available starting materials.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The ethanone moiety can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanone derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one involves its interaction with nucleophilic sites in biological molecules. The chloro group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles such as amino acids in proteins. This interaction can lead to the inhibition of enzyme activity or modification of protein function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of 2-chloro-1-(1,4-dioxan-2-yl)ethan-1-one with analogous chloro-substituted ethanones:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility/Storage
This compound C₆H₉ClO₃ 164.59* 1,4-Dioxane ring Not reported Likely polar solvents
2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one C₁₀H₉ClO₃ 212.63 Benzodioxane ring Not reported Chloroform/methanol
2-Chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one C₇H₉ClN₂O 172.61 Pyrazole ring Not reported -
2-Chloro-1-(2,5-dichlorothiophen-3-yl)ethan-1-one C₆H₃Cl₃OS 229.51 Thiophene ring 42.5–43.5 -
2-Chloro-1-(4-hydroxyphenyl)ethan-1-one C₈H₇ClO₂ 170.59 Phenolic hydroxyl Not reported NLT 98% purity

*Calculated based on molecular formula.

Key Observations:
  • Electronic Effects : The electron-withdrawing chlorine atom increases electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks. Thiophene-containing compounds (e.g., ) may exhibit unique electronic properties due to sulfur’s electronegativity.
  • Thermal Stability : The dichlorothiophene derivative has a defined melting point (42.5–43.5°C), suggesting higher crystallinity compared to dioxane-based analogs.

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates: Compounds like 2-chloro-1-(1-chlorocyclopropyl)ethanone are optimized for industrial-scale synthesis, avoiding chromatographic purification .
  • Structural Characterization : SHELX software is widely used for crystallographic refinement of such compounds, ensuring accurate structural determination .
  • Biological Activity: Fluorenyl ethanones (e.g., ) and phenothiazine derivatives (e.g., ) demonstrate the role of chloroethanones in developing CNS-active or antimicrobial agents.

Biological Activity

2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and environmental science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C4H7ClO2\text{C}_4\text{H}_7\text{ClO}_2

This compound contains a chloro group and a dioxane moiety, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that compounds containing dioxane rings may exhibit antimicrobial activity. The presence of the chloro group can enhance this activity by increasing the compound's lipophilicity, thus facilitating membrane penetration in microbial cells.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle proteins.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10.25Induction of apoptosis
HT-29 (Colon)12.50Cell cycle arrest in G2/M phase
HepG2 (Liver)3.84Histone deacetylase inhibition

Toxicity Profile

The toxicity profile of this compound has been evaluated through various studies. Notably, 1,4-dioxane, a related compound, has shown significant hepatotoxicity in animal models. Long-term exposure studies indicated an increased incidence of liver tumors in rats exposed to high doses of 1,4-dioxane .

Key Findings:

  • Hepatocellular Carcinomas : Increased incidence observed with long-term exposure.
  • Dermal Absorption : Limited penetration through human skin; only 3.2% under occlusion conditions .

Environmental Impact and Remediation

A notable case study involved the remediation of groundwater contaminated with 1,4-dioxane using granular activated carbon systems. These systems successfully reduced contaminant levels below detection limits, demonstrating practical applications for compounds related to this compound .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, chlorination of the precursor ketone using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions (e.g., dry dichloromethane) is common . Optimization requires:
  • Temperature control : Maintain 0–5°C during chlorination to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.
    Yield improvements (from ~50% to >80%) are achievable via iterative adjustments to stoichiometry (1.2–1.5 eq. chlorinating agent) and reaction time (4–6 hrs) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : Compare 1^1H and 13^{13}C NMR peaks with computational predictions (e.g., ChemDraw). The dioxane ring protons typically resonate at δ 3.6–4.2 ppm .
  • Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 192.04 (C₇H₉ClO₃).
  • X-ray crystallography : For single crystals, employ SHELXL for refinement (R-factor < 0.05) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Contradictions (e.g., unexpected 1^1H NMR splitting) may arise from conformational flexibility or impurities. Address via:
  • Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to detect rotameric equilibria.
  • DFT calculations : Use Gaussian or ORCA to model electronic environments and predict chemical shifts .
  • HPLC-MS coupling : Identify trace impurities (e.g., unreacted starting material) with a C18 column and 0.1% formic acid mobile phase .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Molecular docking : Simulate interactions with nucleophiles (e.g., amines) using AutoDock Vina. The chloro group’s electrophilicity (Mulliken charge: ~+0.25 e) correlates with SN2 reactivity .
  • Transition state analysis : IRC calculations in Gaussian09 identify energy barriers. For example, activation energy (ΔG‡) for piperazine substitution is ~15 kcal/mol .
  • Solvent effects : COSMO-RS models predict rate acceleration in polar solvents (e.g., DMSO) due to stabilized transition states .

Q. What experimental designs validate the biological activity of this compound analogs?

  • Methodological Answer :
  • In vitro assays :
Assay TypeTargetProtocol
MICE. coliBroth dilution (0.1–100 µg/mL)
Kinase inhibitionEGFRADP-Glo™ assay (IC₅₀ determination)
  • Structure-activity relationship (SAR) : Compare analogs (Table 1) to identify critical substituents.
    Table 1 : Bioactivity of Structural Analogs
    | Compound | Substituent | Activity (IC₅₀, μM) |
    |----------|-------------|---------------------|
    | A | -OCH₃ | 12.4 ± 1.2 |
    | B | -Cl | 8.9 ± 0.8 |

Data Contradiction Analysis

Q. How to address discrepancies in reported crystallographic data for halogenated ethanones?

  • Methodological Answer :
  • Twinned crystals : Use PLATON’s TWIN law to refine data. For SHELXL, apply BASF and HKLF5 .
  • Thermal motion : Anisotropic displacement parameters (ADPs) must be constrained for light atoms (C, O).
  • Validation tools : Check CIF files with checkCIF (IUCr) for outliers (e.g., bond length Δ > 3σ) .

Methodological Tools

Q. Which software suites are recommended for analyzing the stereoelectronic effects of this compound?

  • Methodological Answer :
  • Crystallography : WinGX (ORTEP-3 integration for thermal ellipsoid plots) .
  • Quantum chemistry : ORCA (SCF calculations for frontier orbitals) .
  • Docking : AutoDock (rigid/flexible receptor models) .

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